![molecular formula C22H19N3O5S2 B2836103 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide CAS No. 893315-54-3](/img/structure/B2836103.png)

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

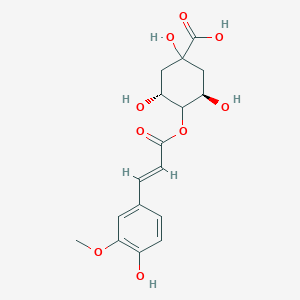

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide is a complex chemical compound with a multitude of potential applications across various scientific fields. This compound features a benzothiazine skeleton with unique structural attributes that make it suitable for diverse chemical reactions and potential biological activities.

Mecanismo De Acción

Target of Action

The primary targets of this compound are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation

Biochemical Pathways

The compound affects the cell cycle regulation pathway . By inhibiting Cyclin-A2 and Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating .

Pharmacokinetics

It is known that the compound has a significant inhibitory effect against its targets at concentration ranges from1.52–6.31 μM

Result of Action

The inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 by the compound leads to a disruption in the cell cycle . This disruption can result in cell cycle arrest, preventing the cells from dividing and proliferating . This can have significant effects at the molecular and cellular levels, potentially leading to the death of the affected cells .

Análisis Bioquímico

Biochemical Properties

The compound “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide” has been found to exhibit inhibitory effects on the enzyme carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and is involved in tumor cell metabolism . The compound’s interaction with this enzyme could potentially make it a useful target for the development of novel antiproliferative agents .

Cellular Effects

In cellular studies, this compound has shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against these breast cancer cell lines . It has also been found to induce apoptosis in MDA-MB-231 cells .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves its binding to the enzyme carbonic anhydrase IX (CA IX), leading to its inhibition . This inhibition can disrupt the metabolism of tumor cells, potentially leading to their death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthesizing 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide involves several key steps:

Formation of the benzothiazine scaffold: Initiating with the appropriate aniline derivative and sodium hydrosulfite, followed by cyclization with sulfur and a chlorinating agent.

Sulfonamide Formation: The cyclized product is reacted with benzyl chloride to introduce the sulfonamide group.

Industrial Production Methods

For industrial production, optimization focuses on scaling up the synthesis while maintaining purity and yield. This typically involves continuous flow chemistry to ensure consistent reaction conditions and enhanced control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group or the sulfur-containing moiety.

Reduction: Selective reduction can target specific double bonds or the nitro groups present in derivatives.

Substitution: Both electrophilic and nucleophilic substitutions are feasible, allowing the modification of the benzothiazine or sulfonamide functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C) and sodium borohydride are typically employed.

Substitution: Reactions often use halogenating agents like N-bromosuccinimide or nucleophiles such as alkyl or aryl groups under catalysis.

Major Products

Products vary based on reaction conditions, but notable examples include oxidized sulfoxides or sulfones, reduced amines or alcohols, and various substituted derivatives enhancing pharmacological properties.

Aplicaciones Científicas De Investigación

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide plays a significant role in:

Chemistry: Serving as a precursor for more complex molecules or as a reagent in organic synthesis.

Biology: Acting as a potential inhibitor for enzymes or binding to specific protein targets, useful in molecular biology studies.

Medicine: Investigated for its therapeutic potential, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers or catalysts.

Comparación Con Compuestos Similares

Similar Compounds

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzamide

4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzoate

4-{[(E)-(1-benzyl-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide

Uniqueness

What sets 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide apart is its unique combination of a benzothiazine skeleton with benzyl, oxido, and sulfonamide groups. This combination endows the compound with a broad spectrum of reactivity and potential biological activity, making it a versatile candidate for various applications in research and industry.

Propiedades

IUPAC Name |

4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5S2/c23-31(27,28)18-12-10-17(11-13-18)24-14-21-22(26)19-8-4-5-9-20(19)25(32(21,29)30)15-16-6-2-1-3-7-16/h1-14,24H,15H2,(H2,23,27,28)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPFOGSACCGWHY-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)

![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B2836030.png)

![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)

![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)

![5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2836038.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)